6-Methyl-1-phenyl-1H-indazole 6-Methyl-1-phenyl-1H-indazole
Brand Name: Vulcanchem
CAS No.: 838820-88-5
VCID: VC3926668
InChI: InChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3
SMILES: CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

6-Methyl-1-phenyl-1H-indazole

CAS No.: 838820-88-5

Cat. No.: VC3926668

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1-phenyl-1H-indazole - 838820-88-5

Specification

CAS No. 838820-88-5
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 6-methyl-1-phenylindazole
Standard InChI InChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key KOLVEZZJSXBNIT-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Methyl-1-phenyl-1H-indazole belongs to the indazole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key structural attributes include:

  • Methyl group at position 6: Enhances lipophilicity and influences metabolic stability.

  • Phenyl group at position 1: Contributes to π-π stacking interactions in biological targets.

The compound’s IUPAC name is 6-methyl-1-phenylindazole, and its SMILES notation is CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 . The InChIKey KOLVEZZJSXBNIT-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Physicochemical Properties of 6-Methyl-1-phenyl-1H-indazole

PropertyValue
Molecular Weight208.26 g/mol
logP (Partition Coefficient)3.6
Hydrogen Bond Acceptors1
Polar Surface Area17.8 Ų
Rotatable Bond Count1

These properties suggest moderate lipophilicity, favoring membrane permeability, and a compact structure suitable for drug design .

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (CDCl3_3, 300 MHz) reveals signals at δ 2.44 (s, CH3_3-6), 7.34–7.61 (m, aromatic protons) .

  • Mass Spectrometry: ESI-MS shows a prominent ion at m/z 208.10 ([M+H]+^+) .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via Fischer indazole synthesis or transition metal-catalyzed cyclization. A representative approach involves:

  • Cyclocondensation: Reacting 4-methylphenylhydrazine with substituted benzaldehydes under acidic conditions .

  • Microwave-Assisted Reactions: Accelerating reaction kinetics and improving yields (e.g., 80–88% yield using AgNTf2_2 and Cu(OAc)2_2 in 1,2-dichloroethane at 80°C) .

Recent Advances

Comparative Analysis with Analogues

Table 2: Structurally Related Indazole Derivatives

Compound NameCAS NumberSimilarity ScoreKey Differences
5-Bromo-3-methyl-1H-indazole7746-27-20.98Bromine at position 5
6-Bromo-3-methoxy-1-phenyldiazole1332527-03-30.94Methoxy group at position 3
4-Bromo-5-methyl-1-phenyldiazole1809168-69-10.94Bromine at position 4

Substituents at positions 3, 4, and 5 significantly alter bioactivity and pharmacokinetics, underscoring the importance of substituent engineering .

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